molecular formula C21H25N3O4S B2828320 4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide CAS No. 1091477-27-8

4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide

Cat. No. B2828320
CAS RN: 1091477-27-8
M. Wt: 415.51
InChI Key: DGTPHUALOWOARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has gained considerable attention in recent years due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Chemical Synthesis and Derivatives

Research on sulfonamide derivatives, such as those involving tetrahydronaphthalene, often focuses on chemical synthesis and the exploration of new derivatives with potential applications in various fields, including medicinal chemistry. For instance, the design and synthesis of new bisimidyl sulfonamido ketone compounds, which incorporate biologically active segments including β-lactam drugs and sulfonamido groups, have shown high biological activity in antimicrobial screening (Fadel & Al-Azzawi, 2021). This illustrates the ongoing interest in sulfonamide derivatives for therapeutic applications.

Biological Evaluation and Potential Therapeutics

The evaluation of sulfonamide compounds for their biological activity is a significant area of research. For example, studies on sulfonic acid analogues of known therapeutic compounds have been conducted to assess their potential as retinoid X receptor (RXR)-selective agonists. These studies involve synthesizing novel analogues, modeling their interactions with RXR, and assessing their biological activity in terms of receptor activation and therapeutic potential, with some compounds showing enhanced selectivity and potency compared to known therapeutics (Heck et al., 2016).

Structural and Mechanistic Studies

Research on sulfonamide derivatives also extends to structural and mechanistic studies, which are crucial for understanding their chemical properties and interactions. For example, the synthesis and anticancer evaluation of 1,4‐naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown that these compounds exhibit potent cytotoxic activity against various human cancer cell lines, with certain derivatives inducing apoptosis and arresting the cell cycle (Ravichandiran et al., 2019).

Fluorescent Properties and Applications

Some sulfonamide derivatives have been studied for their fluorescent properties, which could have applications in materials science and bioimaging. For instance, the synthesis and study of 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives have revealed their potential as fluorescent whiteners for polyester fibers, indicating a possible application in the textile industry (Rangnekar & Shenoy, 1987).

properties

IUPAC Name

4-acetamido-N-[2-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonylamino)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-15(25)24-19-9-6-17(7-10-19)21(26)22-12-13-23-29(27,28)20-11-8-16-4-2-3-5-18(16)14-20/h6-11,14,23H,2-5,12-13H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGTPHUALOWOARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(2-(5,6,7,8-tetrahydronaphthalene-2-sulfonamido)ethyl)benzamide

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